3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one
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Overview
Description
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group, a cyclobutyl group, and a methyl group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, where the azetidinone is treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be attached through a Grignard reaction, where cyclobutyl magnesium bromide is reacted with the azetidinone intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and cyclobutyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the azetidinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of beta-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and materials science.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The azetidinone ring can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one: Unique due to the presence of both a chloromethyl and a cyclobutyl group.
3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
3-(Chloromethyl)-1-cyclohexyl-3-methylazetidin-2-one: Contains a cyclohexyl group, leading to different steric and electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The cyclobutyl group provides rigidity to the molecule, while the chloromethyl group offers a reactive site for further chemical modifications.
Properties
IUPAC Name |
3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c1-9(5-10)6-11(8(9)12)7-3-2-4-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBODOWNJNXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CCC2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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